molecular formula C4F10O6S3 B12572256 Fluoro[tris(trifluoromethanesulfonyl)]methane CAS No. 565470-23-7

Fluoro[tris(trifluoromethanesulfonyl)]methane

Cat. No.: B12572256
CAS No.: 565470-23-7
M. Wt: 430.2 g/mol
InChI Key: VQLWQNRIRIKBHF-UHFFFAOYSA-N
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Preparation Methods

Fluoro[tris(trifluoromethanesulfonyl)]methane was first synthesized in 1987 by Seppelt and Turowsky . The synthetic route involves the following steps:

    Reaction of bis(trifluoromethanesulfonyl)methane with methylmagnesium bromide: [ \text{Tf}_2\text{CH}_2 + 2\text{CH}_3\text{MgBr} \rightarrow \text{Tf}_2\text{C}(\text{MgBr})_2 + 2\text{CH}_4 ]

    Reaction of the resulting compound with trifluoromethanesulfonyl fluoride: [ \text{Tf}_2\text{C}(\text{MgBr})_2 + \text{TfF} \rightarrow \text{Tf}_3\text{C}(\text{MgBr}) + \text{MgBrF} ]

    Final reaction with sulfuric acid: [ \text{Tf}_3\text{C}(\text{MgBr}) + \text{H}_2\text{SO}_4 \rightarrow \text{Tf}_3\text{CH} + \text{MgBrHSO}_4 ]

Chemical Reactions Analysis

Fluoro[tris(trifluoromethanesulfonyl)]methane undergoes various types of chemical reactions, including:

    Oxidation: Due to its strong acidic nature, it can act as an oxidizing agent in certain reactions.

    Reduction: It can be reduced under specific conditions, although this is less common.

    Substitution: It can participate in substitution reactions, particularly with nucleophiles.

Common reagents used in these reactions include sulfuric acid, trifluoromethanesulfonyl fluoride, and methylmagnesium bromide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Fluoro[tris(trifluoromethanesulfonyl)]methane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which fluoro[tris(trifluoromethanesulfonyl)]methane exerts its effects is primarily through its strong acidic nature. It can donate protons readily, making it an effective catalyst in protonation reactions. The molecular targets and pathways involved include various organic substrates that undergo protonation or other acid-catalyzed transformations .

Properties

CAS No.

565470-23-7

Molecular Formula

C4F10O6S3

Molecular Weight

430.2 g/mol

IUPAC Name

trifluoro-[fluoro-bis(trifluoromethylsulfonyl)methyl]sulfonylmethane

InChI

InChI=1S/C4F10O6S3/c5-1(6,7)21(15,16)4(14,22(17,18)2(8,9)10)23(19,20)3(11,12)13

InChI Key

VQLWQNRIRIKBHF-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)S(=O)(=O)C(F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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